molecular formula C18H22FNO3 B5468479 6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B5468479
M. Wt: 319.4 g/mol
InChI Key: JHSLJHDRTMYVSZ-UHFFFAOYSA-N
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Description

6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the carbamoyl group may influence its solubility and stability. The cyclohexene ring provides structural rigidity, which can affect its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(4-Chlorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
  • 6-{[2-(4-Bromophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
  • 6-{[2-(4-Methylphenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties and reactivity of the molecule, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

6-[2-(4-fluorophenyl)ethylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c1-11-9-15(16(18(22)23)10-12(11)2)17(21)20-8-7-13-3-5-14(19)6-4-13/h3-6,15-16H,7-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLJHDRTMYVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCCC2=CC=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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